molecular formula C7H7IN2O B8441333 N-Hydroxy-4-iodo-benzamidine

N-Hydroxy-4-iodo-benzamidine

Cat. No. B8441333
M. Wt: 262.05 g/mol
InChI Key: IZOWTMSTHJGGCO-UHFFFAOYSA-N
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Patent
US05714496

Procedure details

Acetyl chloride (1.62 ml) was added to a solution of 4-iodobenzamidoxime (5.24 g) in pyridine (35 ml) at ambient temperature. The reaction mixture was heated at reflux for 3 hours. The mixture was cooled to ambient temperature, evaporated and ice-water was added to the residue. The solid was collected by filtration, washed with water and recrystallised from acetonitrile to give 3-(4-iodophenyl)-5-methyl-1,2,4-oxadiazole (4.43 g), m.p. 121°-122° C.; microanalysis found: C, 37.6; H, 2.4; N, 9.7%; C9H7IN2O requires: C, 37.8; H, 2.47; N, 9.79%; NMR: 2.66(3H,s), 7.77(2H,dd) and 7.94(2H,dd); m/z 287(M+H).
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[I:5][C:6]1[CH:15]=[CH:14][C:9]([C:10](=[N:12]O)[NH2:11])=[CH:8][CH:7]=1>N1C=CC=CC=1>[I:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]2[N:12]=[C:1]([CH3:2])[O:3][N:11]=2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.62 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5.24 g
Type
reactant
Smiles
IC1=CC=C(C(N)=NO)C=C1
Name
Quantity
35 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
ice-water was added to the residue
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1=NOC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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